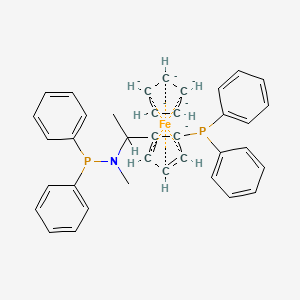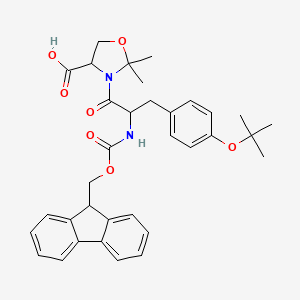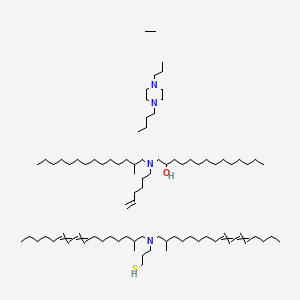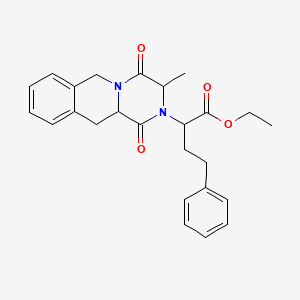
cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in the formation of metal complexes that are used in various organic transformations. The presence of the ferrocenyl group imparts unique electronic and steric properties, making it a valuable ligand in homogeneous catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine typically involves the following steps:
Formation of the Ferrocenyl Backbone: The initial step involves the preparation of the ferrocenyl backbone, which can be achieved through the reaction of ferrocene with appropriate phosphine reagents.
Introduction of the Chiral Centers: The chiral centers are introduced through asymmetric synthesis techniques, often involving chiral auxiliaries or catalysts.
Phosphine Substitution: The final step involves the substitution of the phosphine groups to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust chiral catalysts to ensure high enantioselectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The ferrocenyl group can undergo reduction reactions.
Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve halogenated reagents and transition metal catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced ferrocenyl derivatives, and various substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study the interaction of chiral ligands with biological molecules.
Industry: Used in the production of fine chemicals and in the development of new catalytic processes.
Wirkmechanismus
The mechanism of action of (S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine involves the formation of metal-ligand complexes. These complexes facilitate various catalytic processes by stabilizing transition states and providing a chiral environment that promotes enantioselective reactions. The ferrocenyl group plays a crucial role in modulating the electronic properties of the ligand, enhancing its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocenyl-based ligand used in homogeneous catalysis.
Triphenylphosphine: A widely used phosphine ligand in various catalytic processes.
Chiral BINAP: A chiral phosphine ligand used in asymmetric catalysis.
Uniqueness
(S)-N-Methyl-N-diphenylphosphino-1-[®-2-(diphenylphosphino)ferrocenyl]ethylamine is unique due to its dual chiral centers and ferrocenyl backbone, which provide distinct electronic and steric properties. This makes it particularly effective in promoting enantioselective reactions and forming stable metal-ligand complexes.
Eigenschaften
Molekularformel |
C37H35FeNP2-6 |
|---|---|
Molekulargewicht |
611.5 g/mol |
IUPAC-Name |
cyclopentane;N-diphenylphosphanyl-1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N-methylethanamine;iron |
InChI |
InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/q-1;-5; |
InChI-Schlüssel |
AUCKWBJHBXINLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)

![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![7-[2-(3-Hydroxy-5-phenylpent-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13387316.png)


![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
![N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B13387328.png)
![tert-butyl N-[1-cyano-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate](/img/structure/B13387333.png)
![2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13387339.png)



